3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride
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Overview
Description
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with 2-methylpiperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .
Scientific Research Applications
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine
- 6-(2-Methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(piperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is unique due to the presence of both the chloro and 2-methylpiperazinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14Cl2N4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-chloro-6-(2-methylpiperazin-1-yl)pyridazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-3-2-8(10)12-13-9;/h2-3,7,11H,4-6H2,1H3;1H |
InChI Key |
VVYCWUORORSHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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